molecular formula C18H18N2O4 B2600808 7,8,16,17-Tetrahydro-dibenzo[f,m][1,8,4,11]dioxadiazacyclotetradecine-9,18(6H,15H)-dione CAS No. 111904-37-1

7,8,16,17-Tetrahydro-dibenzo[f,m][1,8,4,11]dioxadiazacyclotetradecine-9,18(6H,15H)-dione

Cat. No.: B2600808
CAS No.: 111904-37-1
M. Wt: 326.352
InChI Key: NWSHWBLMSZSDKA-UHFFFAOYSA-N
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Description

The compound “7,8,16,17-Tetrahydro-dibenzo[f,m][1,8,4,11]dioxadiazacyclotetradecine-9,18(6H,15H)-dione” has the CAS Number 111904-37-1 . It has a molecular formula of C18H18N2O4 and a molecular weight of 326.35 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H18N2O4/c21-17-13-5-1-3-7-15 (13)23-11-10-20-18 (22)14-6-2-4-8-16 (14)24-12-9-19-17/h1-8H,9-12H2, (H,19,21) (H,20,22) . This code provides a textual representation of the compound’s molecular structure.

Scientific Research Applications

An Improved Synthetic Route

A more effective synthetic pathway for 6,7:13,14-dibenzo-1,8,4,11-dioxadiazacyclotetradecane has been developed. This pathway involves high-yielding steps starting from salicylic acid, leading to the macrocycle 6,7:13,14-dibenzo-1,8,4,11-dioxadiazacyclotetradecane-3,10-dione. The macrocycle, upon reduction, affords the dioxadiaza crown with a significant overall yield of 60% (Woods & Sherry, 2003).

Structural Analysis and Assignments

A detailed study of three monocyclic polyether dilactams similar in structure to the macrocycle revealed significant findings in NMR assignments and X-ray structures. These findings include the downfield shifts of ortho benzene protons and the exodentate orientation of the amide carbonyl groups, which were consistent across different compounds (Smith et al., 2006).

Macrocyclic Compound Synthesis and Applications

Synthesis of Benzoannelated Macrobicyclic Diamides

A report on the synthesis of three benzoannelated macrobicyclic diamides, comprising tertiary diamides and multiple 15-membered rings, highlights their structural integrity and the orientation of donor atoms in the solid state. These compounds show little effect from the movement of the amide groups, indicating stable structures (Smith & Taylor, 2022).

Copper Complexes of Macrocyclic Schiff Bases

The copper complexes of similar macrocyclic Schiff bases, including the ones derived from N-alkylated 2-aminobenzaldehyde, exhibit square planar complexes without short axial interactions, underlining their potential in coordination chemistry and materials science (Brewer et al., 2001).

Antineoplastic Agent Synthesis

In an effort to develop new antineoplastic agents, novel medium-sized macrolides were synthesized. Among these, certain compounds exhibited cytotoxic activity against specific cancer cell panels, showing the potential of these macrocycles in drug development and cancer treatment (Abdel-Hafez, 2002).

Design of Bioactive Molecules

A novel method for the synthesis of unsymmetrically substituted dibenzo[b,f][1,5]diazocine-6,12(5H,11H)diones was developed, paving the way for the design and development of new bioactive molecules, potentially in drug design (Bieszczad et al., 2020).

Safety and Hazards

The compound is not intended for human or veterinary use. It is used for research and development purposes . For safety information, please refer to the Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

2,13-dioxa-5,16-diazatricyclo[16.4.0.07,12]docosa-1(22),7,9,11,18,20-hexaene-6,17-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c21-17-13-5-1-3-7-15(13)23-11-10-20-18(22)14-6-2-4-8-16(14)24-12-9-19-17/h1-8H,9-12H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSHWBLMSZSDKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C(=O)NCCOC3=CC=CC=C3C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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